Insulin Lispro vs. Regular Human Insulin: Postprandial Glucose Excursion Reduction
In a 6-month, randomized, multinational, multicenter clinical trial involving 1,008 patients with type 1 diabetes (IDDM), insulin lispro significantly reduced the postprandial rise in serum glucose compared to regular human insulin [1]. This study directly compared the two insulins in a real-world mealtime therapy setting, providing robust evidence for the selection of insulin lispro in scenarios where tight postprandial glucose control is paramount.
| Evidence Dimension | Postprandial rise in serum glucose at 1 hour and 2 hours |
|---|---|
| Target Compound Data | Insulin lispro: Reduced by 1.3 mmol/L at 1h and 2.0 mmol/L at 2h |
| Comparator Or Baseline | Regular human insulin: No reduction stated (baseline comparator) |
| Quantified Difference | Reduction of 1.3 mmol/L at 1h (P < 0.001) and 2.0 mmol/L at 2h (P < 0.001) |
| Conditions | 6-month randomized multinational and multicenter clinical trial; n=1,008 patients with IDDM; open-label crossover design; insulin lispro injected immediately before meal, regular human insulin injected 30–45 min before meal |
Why This Matters
This quantifiable reduction in postprandial glucose excursion directly impacts the selection of insulin lispro for studies or clinical protocols aiming to minimize post-meal hyperglycemic spikes.
- [1] Anderson JH Jr, Brunelle RL, Koivisto VA, et al. Reduction of postprandial hyperglycemia and frequency of hypoglycemia in IDDM patients on insulin-analog treatment. Diabetes. 1997;46(2):265-270. View Source
